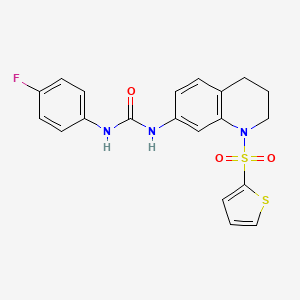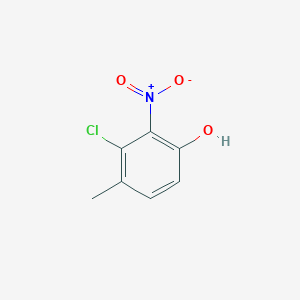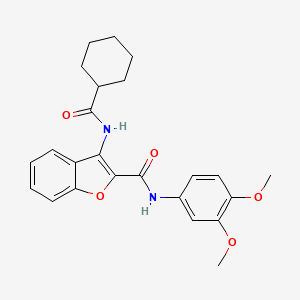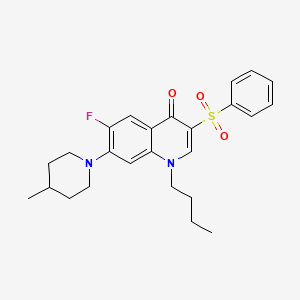![molecular formula C18H17N3O5S B2444658 4-ethoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886906-60-1](/img/structure/B2444658.png)
4-ethoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of oxadiazole or furadiazole ring-containing derivatives, which are important classes of heterocyclic compounds . Protodeboronation of pinacol boronic esters is a common method used in organic synthesis .Molecular Structure Analysis
The compound contains an oxadiazole ring, a five-membered heterocyclic ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .Scientific Research Applications
Crystal Structure and Biological Studies
Studies on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives reveal insights into molecular structures, characterized by spectral studies and X-ray diffraction, alongside their in vitro biological activities, including antioxidant and antibacterial activities against Staphylococcus aureus. These findings suggest the relevance of 1,3,4-oxadiazole derivatives in developing antimicrobial and antioxidant agents (Karanth et al., 2019).
Anticancer Evaluation
A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for their anticancer activity against various cancer cell lines, showcasing moderate to excellent activity, suggesting potential applications in cancer therapy (Ravinaik et al., 2021).
Antimicrobial Activities
The synthesis and evaluation of new 1,2,4-triazole derivatives, including a step involving 1,3,4-oxadiazol-2-ylmethyl components, demonstrated good or moderate antimicrobial activities against test microorganisms, indicating the importance of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Cardiac Electrophysiological Activity
Research into N-substituted-4-(1H-imidazol-1-yl)benzamides, including analogs related to 1,3,4-oxadiazoles, has shown that these compounds exhibit cardiac electrophysiological activity, indicating their potential as selective class III antiarrhythmic agents (Morgan et al., 1990).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have shown promising nematocidal activities against Bursaphelenchus xylophilus, suggesting applications in agricultural pest management (Liu et al., 2022).
Future Directions
Properties
IUPAC Name |
4-ethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-3-25-14-9-7-12(8-10-14)16(22)19-18-21-20-17(26-18)13-5-4-6-15(11-13)27(2,23)24/h4-11H,3H2,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPKXKFSIJYOQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
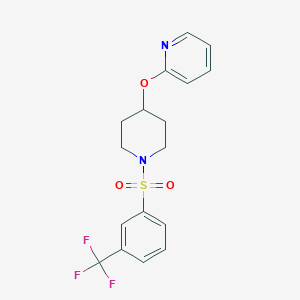
![5-(2,3-dihydro-1H-inden-5-yl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2444576.png)
![N-(4-chlorobenzyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2444578.png)
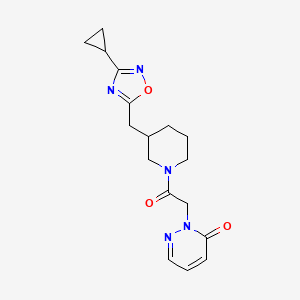
![4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[3-(morpholin-4-yl)propyl]butanamide](/img/structure/B2444581.png)
![Methyl (1-{[(3-iodo-4-methoxyphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2444583.png)
![2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2444584.png)
![1-(Chloromethyl)-3-(3-fluoro-4-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2444586.png)
![N-allyl-5-nitrobenzo[d]oxazol-2-amine](/img/structure/B2444588.png)
